molecular formula C10H14ClN3O2 B3037711 5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1h-pyrazole CAS No. 553671-76-4

5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1h-pyrazole

Cat. No. B3037711
CAS RN: 553671-76-4
M. Wt: 243.69 g/mol
InChI Key: UTALWUOTFLRZTL-UHFFFAOYSA-N
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Description

5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole is a chemical compound with the CAS Number: 553671-76-4 . It has a molecular weight of 243.69 .


Synthesis Analysis

The synthesis of pyrazoles, including this compound, involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H14ClN3O2/c1-7-9(14(15)16)10(11)13(12-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 243.69 , storage temperature of 28 C .

Scientific Research Applications

Synthesis and Derivatives

  • 5-Chloro-4-nitro-1H-pyrazoles have been used as intermediates in the synthesis of functionalized pyrazole derivatives and bicyclic ensembles. These derivatives are promising for further chemical applications (Savosik, Bozhenkov, Mirskova, & Levkovskaya, 2006).

Crystal Structure Analysis

  • Research has focused on understanding the crystal structure of various pyrazole derivatives, including those related to 5-Chloro-1-cyclohexyl-3-methyl-4-nitro-1H-pyrazole. These studies help in comprehending the molecular and supramolecular structures of these compounds (Xu & Shi, 2011).

Reactivity and Chemical Properties

Agricultural Applications

  • There has been research into the use of 5-chloro-3-methyl-4-nitro-1H-pyrazole in agriculture, particularly in relation to fruit loosening and ethylene production in citrus fruits. This research contributes to better agricultural practices and yield improvements (Holm & Wilson, 1977).

NMR Spectroscopy

  • This compound and related derivatives have been subjects of NMR spectroscopy studies, enhancing our understanding of their electronic structure and properties (Cabildo, Claramunt, & Elguero, 1984).

properties

IUPAC Name

5-chloro-1-cyclohexyl-3-methyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-7-9(14(15)16)10(11)13(12-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTALWUOTFLRZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])Cl)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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